molecular formula C19H16N4O4 B451851 N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B451851
M. Wt: 364.4g/mol
InChI Key: GYDNCNAUIPBCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-benzoylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The nitro group is then introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N5-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)acetamide: Similar structure but lacks the nitro group and pyrazole ring.

    N-(2-benzoylphenyl)oxalamate: Contains an oxalamate group instead of the pyrazole ring.

    N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of the pyrazole ring

Uniqueness

N~5~-(2-BENZOYLPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the nitro group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4g/mol

IUPAC Name

N-(2-benzoylphenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H16N4O4/c1-12-16(23(26)27)17(22(2)21-12)19(25)20-15-11-7-6-10-14(15)18(24)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,25)

InChI Key

GYDNCNAUIPBCRN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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